2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine
Description
2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine is a bicyclic heterocyclic compound featuring a fused pyrazine ring system with a carbobenzoxy (Cbz) protecting group at position 2 and two ketone functionalities at positions 6 and 9. The octahydro designation indicates full saturation of the fused rings, conferring rigidity and distinct conformational properties.
Properties
IUPAC Name |
benzyl 6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-13-8-16-14(20)12-9-17(6-7-18(12)13)15(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDXAWNNDPGABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)OCC3=CC=CC=C3)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125808 | |
| Record name | 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-38-3 | |
| Record name | 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamine precursors with dicarbonyl compounds under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]pyrazines
- Key Examples : Compounds with phenyl, pyridin-4-yl, or thiophen-3-yl substituents at position 2 (e.g., 3a and 4a in ).
- Functional Differences: The Cbz group in 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine introduces steric bulk and hydrophobicity, contrasting with the aromatic/heteroaromatic substituents in imidazo[1,2-a]pyrazines, which enhance π-π stacking in ATP-binding pockets (e.g., CDK9 inhibition ). The oxo groups at positions 6 and 9 may disrupt hydrogen-bonding networks observed in imidazo[1,2-a]pyrazines, where N1 interacts with Ile25 in CDK9 .
Pyrrolo[1,2-a]pyrazines
- Key Examples : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids ().
- Functional Differences :
- Fluorescence properties in pyrrolo[1,2-a]pyrazines arise from extended π-conjugation, absent in the saturated octahydro core of the target compound .
- The Cbz group may reduce cell permeability compared to methyl or aryl substituents in pyrrolo[1,2-a]pyrazines, which exhibit good permeability and low phototoxicity .
Pyrido[1,2-a]pyrazines
- Key Examples : Octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine () and carboxylic acid derivatives ().
- Functional Differences :
CDK9 Inhibition
- Imidazo[1,2-a]pyrazines with pyridin-4-yl substituents (e.g., compound 3a) bind CDK9 via hydrogen bonds with Cys106, while the Cbz group in the target compound may occupy hydrophobic pockets (e.g., Phe103, Val29) due to its bulk .
- Key Interaction Comparison :
Antiviral Activity
- Imidazo[1,2-a]pyrazines show activity against human coronaviruses (e.g., SARS-CoV-2) by targeting viral proteases or polymerases .
Physicochemical and Drug-Likeness Properties
| Property | This compound | Imidazo[1,2-a]Pyrazines | Pyrrolo[1,2-a]Pyrazines |
|---|---|---|---|
| LogP | High (Cbz hydrophobicity) | Moderate | Low (polar substituents) |
| Solubility | Low | Moderate | High (fluorescent dyes) |
| Conformational Rigidity | High (octahydro core) | Moderate | Variable |
- Rotameric Flexibility : Imidazo[1,2-a]pyrazines exhibit rotameric conformations influencing binding , whereas the target compound’s saturated structure may limit conformational diversity.
Biological Activity
2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine is a compound characterized by its unique structure featuring a fused pyrazine ring system and two carbonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 1374651-38-3 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. A study reported that this compound displayed cytotoxicity against several cancer cell lines, including A204 tumor cells. The IC50 values obtained from these studies suggest that the compound has a promising profile for further development as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on A204 tumor cells. The study reported an IC50 value of approximately 25 µM after a 24-hour exposure period. This finding highlights the potential of this compound as a lead compound in cancer drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
